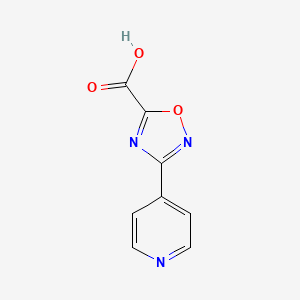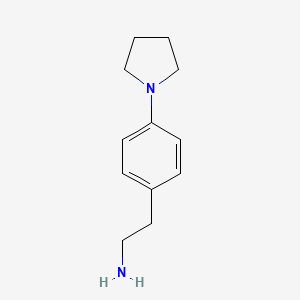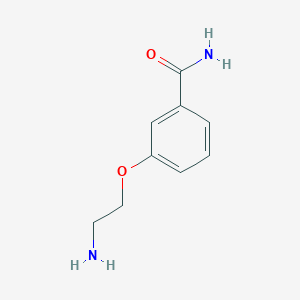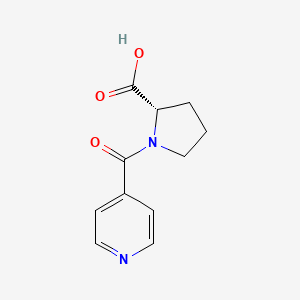![molecular formula C11H14F3N B1386017 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1004282-76-1](/img/structure/B1386017.png)
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Übersicht
Beschreibung
“2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine” is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Synthesis Analysis
The synthesis of this compound has been investigated using thermoanalytical techniques and evolved gas analysis performed with thermogravimetry coupled to Fourier transform infrared spectroscopy (TG-FTIR) and intermediate residue analysis by GC–MS . The decomposition took place as two mass loss events with residue of 0.13% at the end of the run .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. The DTA and DSC curves demonstrated that the sample melts at 159.6 °C without recrystallization on cooling . The TG-FTIR studies revealed that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Chemical Reactions Analysis
The chemical reactions of this compound have been analyzed using thermoanalytical techniques. In an inert atmosphere, the decomposition took place as two mass loss events with residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using thermoanalytical techniques. The DTA and DSC curves demonstrated that the sample melts at 159.6 °C without recrystallization on cooling . The TG-FTIR studies revealed that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Wissenschaftliche Forschungsanwendungen
Application in the Pharmaceutical Field
- Summary of the Application : This compound is a part of the structure of a drug known as Cardarine, Endurobol, GSK-516, GW 501516 . This drug can act like a peroxisome proliferator-activated receptor agonist .
- Results or Outcomes : The drug plays an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Application in the Synthesis of Imidazole Containing Compounds
- Summary of the Application : The compound is used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Application in the Production of Antidepressants
- Summary of the Application : This compound is a part of the structure of a drug known as (S)-Fluoxetine . This drug is an antidepressant and is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .
- Results or Outcomes : The drug has been used in the treatment of depression, obsessive-compulsive disorder, bulimia nervosa, and panic disorder .
Application in the Synthesis of Berotralstat
- Summary of the Application : The compound is used in the synthesis of berotralstat . Berotralstat is a drug used to treat hereditary angioedema (HAE), a rare genetic disorder that causes episodes of swelling in different parts of the body .
- Results or Outcomes : Berotralstat has been shown to be effective in reducing the frequency of HAE attacks .
Application in the Production of (S)-Fluoxetine
- Summary of the Application : This compound is a part of the structure of a drug known as (S)-Fluoxetine . This drug is an antidepressant and is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .
- Results or Outcomes : The drug has been used in the treatment of depression, obsessive-compulsive disorder, bulimia nervosa, and panic disorder .
Application in the Synthesis of Berotralstat
- Summary of the Application : The compound is used in the synthesis of berotralstat . Berotralstat is a drug used to treat hereditary angioedema (HAE), a rare genetic disorder that causes episodes of swelling in different parts of the body .
- Results or Outcomes : Berotralstat has been shown to be effective in reducing the frequency of HAE attacks .
Eigenschaften
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6H,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZIKPXFJOWZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

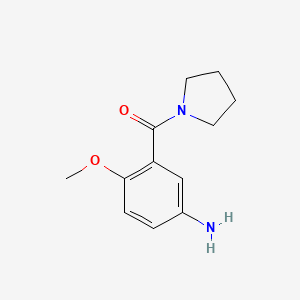
![(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1385936.png)
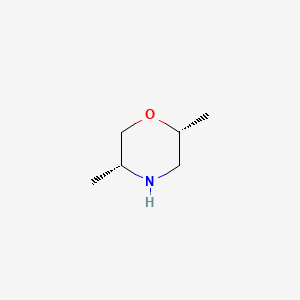
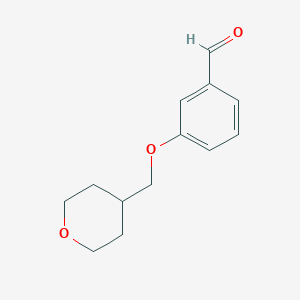
![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)
amine](/img/structure/B1385942.png)
amine](/img/structure/B1385944.png)
amine](/img/structure/B1385945.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)
![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)
